Undecylenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.0737 mg/mL at 30 °C

insoluble in water; soluble in alcohol and ethe

Synonyms

Canonical SMILES

Antifungal Properties

Undecylenic acid has been a well-established topical treatment for fungal skin infections []. However, the exact mechanism behind its antifungal activity is still under investigation. Scientific research suggests it disrupts the fungal cell membrane and inhibits biofilm formation.

- Disrupting fungal cell membrane: Studies have shown that undecylenic acid can interact with the phospholipid components of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].

- Inhibiting biofilm formation: Biofilms are complex structures formed by fungi that make them more resistant to antifungal drugs. Research suggests undecylenic acid can reduce the ability of Candida albicans, a common fungal pathogen, to form biofilms.

Other Potential Applications

Beyond its established use against fungal infections, scientific research is exploring the potential of undecylenic acid in other areas:

- Antibacterial activity: Some studies have shown undecylenic acid may have antibacterial properties, although more research is needed to determine its effectiveness against specific bacteria [].

- Anti-inflammatory effects: Undecylenic acid might possess anti-inflammatory properties, potentially making it useful for treating inflammatory skin conditions []. However, this area requires further investigation.

Undecylenic acid is an organic compound with the chemical formula and is classified as an unsaturated fatty acid. It appears as a colorless oil and is primarily derived from castor oil through the pyrolysis of ricinoleic acid. This compound has a terminal double bond, which contributes to its unique chemical properties and biological activities. Undecylenic acid is widely recognized for its applications in pharmaceuticals, personal care products, and industrial processes, particularly in the production of Nylon-11 and various antifungal treatments .

- Esterification: It can react with alcohols to form esters, which are useful in various applications including fragrances and cosmetics.

- Reduction: Undecylenic acid can be reduced to undecylene aldehyde, a compound valued in perfumery .

- Polymerization: The compound can undergo polymerization to create polymers like Nylon-11 when converted to 11-aminoundecanoic acid .

Undecylenic acid exhibits notable biological activities, particularly its antifungal properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, by disrupting biofilm formation and inhibiting the transition from yeast to filamentous forms. This mechanism involves interference with lipid metabolism and membrane integrity . Recent studies have also suggested potential anticancer properties, indicating that undecylenic acid may induce apoptosis in tumor cells when formulated with L-arginine .

The primary synthesis method for undecylenic acid involves the pyrolysis of ricinoleic acid derived from castor oil. This process occurs at temperatures between 500–600 °C in the presence of steam, resulting in undecylenic acid and heptanal as products . Alternative methods include:

- Mixed Anhydride Method: This approach involves grafting undecylenic acid onto hyaluronic acid to create amphiphilic derivatives .

- Hydrolysis of Methyl Esters: The methyl ester of ricinoleic acid can be hydrolyzed to yield undecylenic acid after pyrolysis.

Undecylenic acid has diverse applications across various fields:

- Pharmaceuticals: It is commonly used in topical antifungal medications for treating skin infections such as athlete's foot and ringworm.

- Cosmetics: The compound serves as an ingredient in personal care products, including antidandruff shampoos and antimicrobial powders.

- Industrial Uses: It acts as a precursor for Nylon-11 and is employed in the synthesis of various polymers and modified silicones .

Research has demonstrated that undecylenic acid interacts with biological membranes, affecting their integrity and functionality. Specifically, it disrupts the formation of biofilms by Candida albicans, which is crucial for its virulence. Additionally, studies on novel formulations combining undecylenic acid with amino acids like L-arginine have shown enhanced solubility and potential therapeutic effects against cancer cells by inducing apoptosis through caspase-dependent pathways .

Several compounds share structural similarities with undecylenic acid, each exhibiting unique properties:

| Compound | Formula | Key Features |

|---|---|---|

| Decanoic Acid | Saturated fatty acid; less bioactive than undecylenic acid. | |

| Dodecanoic Acid | Longer carbon chain; used in food industry. | |

| Ricinoleic Acid | Precursor to undecylenic acid; contains hydroxyl group. | |

| Oleic Acid | Monounsaturated fatty acid; widely used in cooking oils. |

Undecylenic acid's uniqueness lies in its specific antifungal activity and its ability to induce apoptosis in cancer cells, which are not common features among similar compounds .

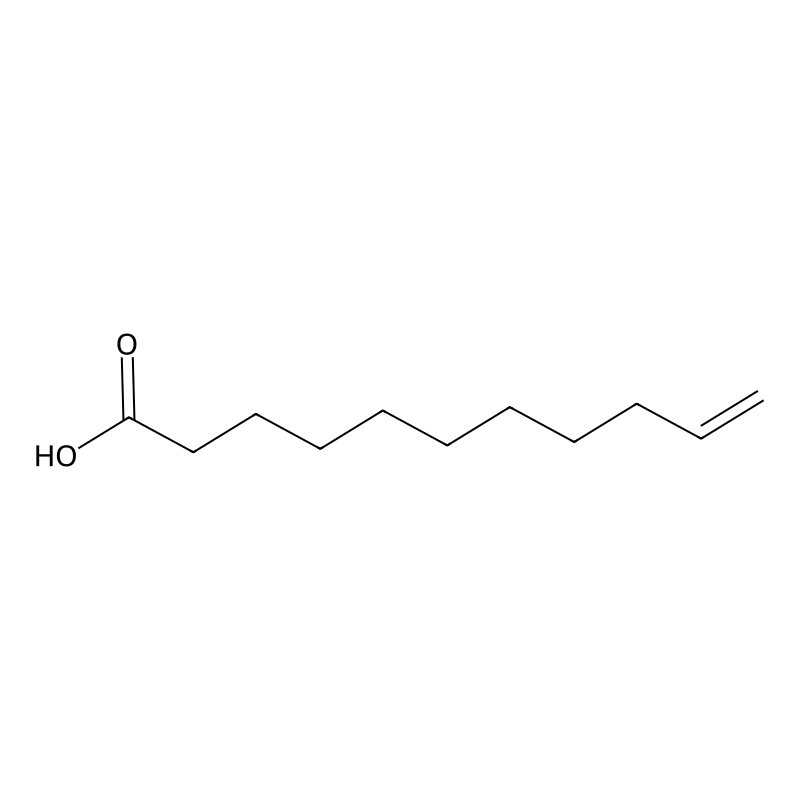

Undecylenic acid (IUPAC name: undec-10-enoic acid) is a monounsaturated fatty acid characterized by a terminal double bond and a carboxylic acid group. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol. The structural formula is CH₂=CH(CH₂)₈COOH, featuring an 11-carbon chain with a double bond between the 10th and 11th carbons (Figure 1).

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 112-38-9 | |

| PubChem CID | 5634 | |

| Synonyms | 10-Undecenoic acid, Declid, Sevinon | |

| Density (25°C) | 0.907–0.919 g/cm³ | |

| Boiling Point | 275°C (dec.) / 137°C (2 mmHg) |

The compound’s bifunctional nature—combining a reactive double bond and a carboxylic acid group—enables diverse chemical modifications, making it valuable in industrial and pharmaceutical applications.

Historical Background and Discovery

Undecylenic acid was first isolated in 1877 by German chemist Friedrich Krafft during the pyrolysis of ricinoleic acid derived from castor oil. Early synthetic routes were refined by Perkins and Cruz in 1927, who established scalable methods for its production via transesterification and cracking of castor oil triglycerides.

Industrial production began in the 1940s when French chemists at Arkema (then Société Organico) developed a four-step process to convert undecylenic acid into 11-aminoundecanoic acid, the precursor for Nylon-11. This marked its transition from a laboratory curiosity to a cornerstone of bio-based polymer chemistry.

Significance in Chemical Research

Polymer Science

Undecylenic acid’s primary industrial role is in synthesizing Nylon-11 (polyamide-11), a high-performance polymer used in automotive, aerospace, and medical devices due to its resistance to corrosion and thermal stability. The production pathway involves:

- Pyrolysis of methyl ricinoleate (from castor oil) to yield undecylenic acid.

- Conversion to 11-aminoundecanoic acid via ammonolysis.

- Polymerization into Nylon-11.

Recent advancements include microwave-assisted pyrolysis, which achieves 77% yield of undecylenic acid methyl ester at 500°C, outperforming conventional methods.

Medical Applications

As a natural antifungal agent, undecylenic acid inhibits Candida albicans morphogenesis by disrupting hyphal growth. Its zinc and calcium salts are used in over-the-counter antifungal powders and shampoos, leveraging synergistic astringent and antimicrobial properties.

Chemical Synthesis

The compound’s terminal double bond facilitates reactions such as:

- Reduction to undecylenic aldehyde for perfumery.

- Esterification to produce plasticizers and lubricants.

- Functionalization of polymers and silicones for enhanced hydrophobicity.

Recent studies explore its use in hyaluronan conjugates for antioxidant encapsulation and biodegradable polymers, highlighting its versatility in green chemistry.

Undecylenic acid, systematically named undec-10-enoic acid, is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1] [2] [3]. The compound possesses the chemical formula CH₂=CH(CH₂)₈COOH, featuring a terminal vinyl group (C=C double bond) at the omega position and a carboxylic acid functional group [1] [3]. The structure contains an eleven-carbon aliphatic chain with the double bond located between carbon atoms 10 and 11, making it an omega-1 unsaturated fatty acid [1] [3] [4].

The compound exhibits a linear molecular configuration with the carboxylic acid group providing polarity to one end of the molecule while the hydrocarbon chain contributes to its lipophilic character [1] [3]. The presence of the terminal double bond makes undecylenic acid chemically reactive, particularly towards addition reactions, oxidation, and polymerization processes [5] [6]. The CAS Registry Number for undecylenic acid is 112-38-9 [1] [2] [3].

Physicochemical Properties

Physical State and Appearance

Undecylenic acid exists as a crystalline low melting solid or liquid at room temperature, depending on ambient conditions [3] [7]. The compound appears as a colorless to pale yellow viscous liquid or crystalline mass [1] [3]. It possesses a characteristic sweet woody odor [3]. Under standard laboratory conditions, the material typically presents as a mobile liquid due to its relatively low melting point [3] [7].

Melting and Boiling Points

The melting point of undecylenic acid ranges from 21°C to 25°C, with most sources reporting values between 23-25°C [3] [8] [9] [10]. The compound exhibits thermal instability at elevated temperatures, with decomposition occurring around 275°C [8] [7]. Under reduced pressure conditions, undecylenic acid boils at 137°C at 2 mmHg [10] [11]. The relatively low melting point is attributed to the presence of the terminal double bond, which disrupts crystalline packing compared to saturated fatty acids of similar chain length [3].

Solubility Parameters

Undecylenic acid demonstrates limited water solubility, being essentially insoluble in water with a reported solubility of 38.46 mg/L at 20°C [3] [10] [12]. The compound exhibits excellent solubility in organic solvents, being miscible with ethanol, methanol, chloroform, and benzene [3] [12]. It shows high solubility in acetone and is miscible with both fixed and volatile oils [3] [12]. The hydrophobic nature of the long carbon chain contributes to its poor water solubility, while the carboxylic acid group provides some degree of polarity that enables dissolution in polar organic solvents [12].

Table 1: Physical Properties of Undecylenic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 184.28 | [1] [2] [3] |

| CAS Registry Number | 112-38-9 | [1] [2] [3] |

| Physical State at 25°C | Liquid/Crystalline low melting solid | [3] [7] |

| Appearance | Colorless to pale yellow | [1] [3] |

| Odor | Sweet woody | [3] |

| Melting Point (°C) | 21-25 | [3] [8] [9] [10] |

| Boiling Point (°C) | 275 (decomposes) / 137 at 2 mmHg | [8] [7] [10] |

| Density (g/mL at 25°C) | 0.911-0.912 | [3] [8] [10] |

| Refractive Index | 1.455 | [3] |

| Vapor Pressure (Pa at 20°C) | 0.019 | [3] [10] |

| Flash Point (°C) | 148-158 | [8] [10] |

| Ionization Energy (eV) | 9 | [8] |

Table 2: Solubility Properties of Undecylenic Acid

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble / 38.46 mg/L at 20°C | [3] [10] [12] |

| Ethanol | Soluble | [3] [12] |

| Methanol | Soluble | [3] |

| Chloroform | Miscible | [3] [12] |

| Benzene | Miscible | [3] |

| Acetone | Highly soluble | [12] |

| Organic solvents (general) | Soluble | [3] [12] |

| Fixed and volatile oils | Miscible | [3] |

Acid Dissociation Constants

The predicted pKa value of undecylenic acid is 4.78 ± 0.10, indicating it behaves as a weak acid in aqueous solution [3]. This value is consistent with other medium-chain fatty acids and reflects the influence of the carboxylic acid functional group. The compound exhibits an octanol-water partition coefficient (Log P) of 4.0 at 20°C, demonstrating its lipophilic character [3] [10]. The acid value ranges from 295-304 mg KOH/g, while the saponification value falls within the same range, confirming the presence of one free carboxylic acid group per molecule [3]. The iodine value of 132-136 g I₂/100g indicates the degree of unsaturation in the molecule [3].

Table 3: Acid Dissociation and Related Properties

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 4.78 ± 0.10 | [3] |

| Log P (octanol/water) | 4.0 at 20°C | [3] [10] |

| Acid Value (mg KOH/g) | 295-304 | [3] |

| Saponification Value (mg KOH/g) | 295-304 | [3] |

| Iodine Value (g I₂/100g) | 132-136 | [3] |

Spectroscopic Characterization

IR Spectroscopy

Infrared spectroscopy provides definitive identification of undecylenic acid through characteristic absorption bands corresponding to its functional groups [13] [14] [15]. The carboxylic acid group exhibits a distinctive broad O-H stretch between 2500-3300 cm⁻¹ and a strong C=O stretch at 1680-1760 cm⁻¹ [16]. The C-OH stretch appears as a medium intensity band at 1210-1320 cm⁻¹ [16]. The aliphatic chain contributes strong C-H stretching vibrations at 2800-3000 cm⁻¹ and medium intensity C-H bending modes at 1350-1470 cm⁻¹ [16].

The terminal vinyl group provides characteristic alkene absorptions, including a C=C stretch at 1640-1680 cm⁻¹ and =C-H stretching at 3000-3100 cm⁻¹ [16]. The =C-H bending vibrations appear at 650-1000 cm⁻¹ [16]. These spectroscopic features allow for unambiguous identification and structural confirmation of undecylenic acid [13] [15].

Table 4: Infrared Spectroscopy Characteristic Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad | [16] |

| C=O stretch (carboxylic acid) | 1680-1760 | Strong | [16] |

| C-OH stretch | 1210-1320 | Medium | [16] |

| C-H stretch (alkyl) | 2800-3000 | Strong | [16] |

| C=C stretch (alkene) | 1640-1680 | Strong | [16] |

| C-H bend (alkyl) | 1350-1470 | Medium | [16] |

| =C-H stretch (terminal alkene) | 3000-3100 | Medium | [16] |

| =C-H bend (alkene) | 650-1000 | Medium | [16] |

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation of undecylenic acid [13] [17] [18]. ¹H NMR spectroscopy reveals characteristic signals for the terminal vinyl protons, typically appearing as multiplets around 5.0-6.0 ppm [13] [17]. The carboxylic acid proton exhibits a broad singlet around 10-12 ppm [17] [18]. The methylene protons of the alkyl chain appear as complex multiplets in the 1.2-2.4 ppm region, with the α-methylene protons adjacent to the carboxyl group appearing slightly downfield [17] [18].

¹³C NMR spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 170-180 ppm [13] [18]. The terminal vinyl carbons resonate around 110-140 ppm, while the aliphatic chain carbons appear in the 20-40 ppm region [13] [18]. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra enable definitive structural assignment and purity assessment [13] [18].

Mass Spectrometry

Mass spectrometric analysis of undecylenic acid reveals characteristic fragmentation patterns that confirm its molecular structure [19] [20]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight [2] [19] [20]. The base peak typically occurs at m/z 183, representing loss of a hydrogen atom (M-H) [2] [19] [20]. Significant fragment ions include m/z 165 (loss of COOH), m/z 55 (C₄H₇⁺), m/z 41 (C₃H₅⁺), and m/z 69 (C₅H₉⁺) [2] [19] [20].

The fragmentation pattern reflects typical behavior of unsaturated fatty acids, with preferential cleavage occurring adjacent to the double bond and loss of the carboxylic acid group [19] [20]. GC-MS analysis provides additional structural confirmation through retention time data and characteristic mass spectral libraries [19] [20].

Table 5: Mass Spectrometry Fragmentation Pattern

| m/z | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|

| 184 (M+) | 33.6 | Molecular ion | [2] [19] [20] |

| 183 (M-H) | 100 | Base peak (M-H) | [2] [19] [20] |

| 165 | 1.1-11 | Loss of COOH | [2] [19] [20] |

| 139 | 0.3-3 | Fragment | [2] [19] [20] |

| 111 | 0.2-2 | Fragment | [2] [19] [20] |

| 83 | 32.2 | C₆H₁₁⁺ | [2] [19] [20] |

| 69 | 43.4-45.8 | C₅H₉⁺ | [2] [19] [20] |

| 55 | 99.99 | C₄H₇⁺ | [2] [19] [20] |

| 41 | 84.75-91.60 | C₃H₅⁺ | [2] [19] [20] |

| 29 | 28.6-36.4 | CHO⁺ | [2] [19] [20] |

| 27 | 31.9 | C₂H₃⁺ | [2] [19] [20] |

Chemical Reactivity Patterns

Undecylenic acid exhibits diverse chemical reactivity patterns due to the presence of both the terminal double bond and the carboxylic acid functional group [5] [6] [21]. The compound readily undergoes ozonolysis reactions, where ozone cleaves the double bond to form aldehydes and Criegee biradicals [5] [6] [22] [23]. This reaction proceeds through the formation of primary ozonides that subsequently decompose, yielding formaldehyde and sebacic acid derivatives [5] [6].

Hydrosilylation reactions occur readily with silicon hydride surfaces at elevated temperatures (95°C), forming stable Si-C bonds while preserving the carboxylic acid functionality [24] [21] [25]. This reaction follows the Chalk-Harrod mechanism, involving oxidative addition of Si-H bonds and subsequent alkene insertion [21] [25]. The compound participates in polymerization reactions, serving as a monomer for the production of specialty polyurethanes and other polymeric materials [26] [27].

Oxidation reactions with ozone under atmospheric conditions lead to the formation of organic peroxides and secondary ozonides [5] [6]. These products exhibit photochemical activity and can undergo further decomposition to yield various carbonyl compounds [5] [6]. Thermal decomposition occurs at temperatures above 200°C, initially involving coupling of carboxyl groups to form anhydrides, followed by decarboxylation at higher temperatures [28].

Table 6: Chemical Reactivity Patterns

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Ozonolysis | O₃, low temperature | Aldehydes, Criegee biradicals | [5] [6] [22] [23] |

| Hydrosilylation | Si-H surface, 95°C | Si-C bonded surface | [24] [21] [25] |

| Thermal decomposition (carboxyl coupling) | 200-250°C | Anhydrides | [28] |

| Oxidation (with ozone) | O₃, atmospheric conditions | Peroxides, secondary ozonides | [5] [6] |

| Polymerization | Various initiators | Polyurethanes | [26] [27] |

| Esterification | Alcohols, acid catalyst | Esters | [1] |

| Reduction to aldehyde | Acid chloride formation, reduction | Undecylene aldehyde | [1] |

| Hydrogenation | H₂, metal catalyst | Undecanoic acid | [1] |

Stability and Degradation Mechanisms

Undecylenic acid demonstrates moderate thermal stability under normal storage conditions but undergoes degradation at elevated temperatures [28]. The compound exhibits stability up to approximately 200°C, above which thermal decomposition begins [28]. The initial degradation mechanism involves coupling of carboxylic acid groups to form anhydrides, occurring between 200-250°C [28]. Subsequent heating to 250-300°C results in decomposition of these anhydrides with loss of the functional group [28].

The presence of the terminal double bond makes undecylenic acid susceptible to oxidative degradation under atmospheric conditions [5] [6]. Exposure to ozone results in the formation of various oxidation products, including organic peroxides, aldehydes, and secondary ozonides [5] [6]. These oxidation products can undergo further photochemical decomposition when exposed to UV radiation above 295 nm [5] [6].

Industrial Production from Castor Oil

The industrial production of undecylenic acid predominantly relies on the thermal decomposition of castor oil derivatives, with castor oil serving as the primary renewable feedstock. Castor oil, derived from Ricinus communis seeds, contains approximately 85-90% ricinoleic acid, making it the most abundant source of this hydroxylated fatty acid globally [1] [2]. The global production of castor seeds exceeds one million tons annually, with India, China, and Brazil as the leading producers [2].

Pyrolysis of Ricinoleic Acid

The pyrolysis of ricinoleic acid represents the cornerstone of industrial undecylenic acid production, operating through a well-established thermal cracking mechanism. The process involves the cleavage of the ricinoleic acid molecule at the hydroxyl-bearing carbon (C-12 position), resulting in the formation of undecylenic acid and heptaldehyde as the primary products [3] [4]. This thermal decomposition follows the general reaction:

C₁₈H₃₄O₃ (ricinoleic acid) → C₁₁H₂₀O₂ (undecylenic acid) + C₇H₁₄O (heptaldehyde)

The pyrolysis process operates most effectively when conducted with methyl ricinoleate rather than free ricinoleic acid, as the methyl ester exhibits enhanced thermal stability and reduced secondary reactions [3] [5]. The presence of water vapor during pyrolysis has been demonstrated to significantly improve product yields by serving as a diluent, heat reservoir, and thermal dehydration inhibitor [3]. Optimal conditions involve water-to-ricinoleate ratios of 0.5-2.0:1 by weight, with steam ratios above 2:1 providing diminishing returns due to increased heating costs [3].

Industrial implementations typically employ continuous pyrolysis systems with rapid heating and short residence times. The process requires precise temperature control, as temperatures below 450°C result in incomplete conversion, while temperatures exceeding 650°C promote extensive secondary reactions and product decomposition [3] [6]. Modern industrial facilities utilize tower-type pyrolysis reactors with integrated heat recovery systems to maximize energy efficiency [7].

Process Parameters and Optimization

The optimization of undecylenic acid production through pyrolysis requires careful control of multiple interconnected parameters. Temperature represents the most critical variable, with optimal ranges of 500-600°C providing maximum yields while minimizing decomposition [3] [4]. The relationship between temperature and product yield follows a characteristic curve, with yields increasing rapidly until 530°C and then declining due to secondary reactions [8] [6].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 500-600°C | Maximum at 530°C | [3] [8] |

| Residence Time | 0.1-5 seconds | Shorter times preferred | [3] |

| Steam Ratio | 0.5-2.0:1 (w/w) | Optimal at 1.0:1 | [3] |

| Pressure | 2-50 mmHg | Vacuum preferred | [3] [7] |

| Heating Rate | Fast heating | Improves selectivity | [5] [9] |

Pressure optimization involves maintaining reduced pressure conditions to facilitate rapid product removal and minimize secondary reactions. Vacuum pyrolysis at 30-50 mmHg has been shown to increase undecylenic acid yields by 12-15% compared to atmospheric pressure operations [7]. The residence time must be carefully controlled, as extended exposure to high temperatures promotes the formation of undesirable byproducts including polymeric compounds and aromatic hydrocarbons [3] [6].

Feed composition significantly influences product distribution, with pure methyl ricinoleate producing higher yields than crude castor oil or ricinoleic acid [5] [9]. The presence of glycerol in triglyceride feedstocks leads to acrolein formation, which subsequently generates carbon monoxide and reduces overall process efficiency [6]. Industrial processes therefore commonly employ transesterification pretreatment to convert triglycerides to methyl esters prior to pyrolysis.

Cracking Mechanisms and Reaction Kinetics

The thermal cracking of ricinoleic acid derivatives proceeds through a complex mechanism involving multiple competing pathways. Density functional theory calculations have revealed that the C11-C12 bond represents the weakest point in the ricinoleic acid structure, with bond dissociation energies significantly lower than adjacent carbon-carbon bonds [5] [10]. This preferential cleavage site explains the high selectivity toward undecylenic acid and heptaldehyde formation under optimal conditions.

The reaction kinetics follow first-order behavior with respect to ricinoleic acid concentration, with activation energies of 287.72 kJ/mol for the primary pyrolysis reaction and 238.29 kJ/mol for competing dehydration reactions [5] [10]. The temperature dependence of the rate constant follows the Arrhenius equation, with rate constants increasing exponentially with temperature until mass transfer limitations become dominant above 600°C.

Fast pyrolysis conditions favor the primary cleavage reaction over secondary dehydration processes, resulting in improved selectivity toward desired products [5] [10]. Under slow heating conditions, dehydration reactions predominate, leading to the formation of conjugated dienes and polyethylenic compounds that reduce overall yields [5]. The mechanistic pathway involves initial formation of a transition state with elongated C-C bonds, followed by simultaneous cleavage and hydrogen rearrangement to form the final products [5].

Secondary reactions include polymerization of undecylenic acid through its terminal double bond, cyclization reactions leading to lactone formation, and oxidative degradation in the presence of oxygen [3] [6]. These competing pathways can be minimized through rapid quenching of products, maintenance of inert atmospheres, and optimization of residence time distributions in reactor systems.

Alternative Synthetic Pathways

Beyond the conventional pyrolysis route, several alternative synthetic methodologies have been developed for undecylenic acid production, each offering unique advantages for specific applications. These approaches provide opportunities for process diversification and may offer economic or environmental benefits under certain circumstances.

Ozonolysis represents a promising alternative route, utilizing the reaction of ozone with terminal alkenes to generate undecylenic acid derivatives [11] [12]. This method involves the controlled oxidation of oleic acid or other C18 unsaturated fatty acids, followed by selective cleavage at specific positions. The ozonolysis process operates under mild temperature conditions (0-25°C) and can achieve yields of 40-60% under optimized conditions [11]. However, the requirement for ozone handling systems and the formation of potentially hazardous peroxide intermediates limit its industrial applicability.

Fermentation-based biotechnology approaches offer the potential for sustainable undecylenic acid production from renewable biomass feedstocks [13] [14]. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the production of medium-chain fatty acids, including undecylenic acid, through modified fatty acid biosynthesis pathways [13]. While current yields remain relatively low (10-30%), advances in synthetic biology and fermentation optimization continue to improve the economic viability of these approaches [13].

Bioconversion processes utilizing fungal systems have demonstrated the ability to transform undecylenic acid precursors into the target molecule through enzymatic pathways [14]. These biocatalytic approaches operate under mild conditions and offer high selectivity, though scalability remains a significant challenge for industrial implementation [14]. The development of immobilized enzyme systems and continuous bioreactor technologies may enhance the commercial potential of these methods.

Purification Techniques

The purification of crude undecylenic acid obtained from pyrolysis operations requires sophisticated separation technologies to achieve the high purity levels demanded by pharmaceutical and industrial applications. The crude product typically contains 65-75% undecylenic acid along with heptaldehyde, unreacted ricinoleic acid, water, and various thermal decomposition products [6].

Molecular Distillation Processes

Molecular distillation represents the most advanced purification technique for undecylenic acid, operating under high vacuum conditions (100-1000 Pa) with minimal thermal exposure [15] [16]. This process exploits the differences in molecular mean free paths rather than vapor pressure differences, enabling separation at temperatures significantly below normal boiling points [15]. The technique is particularly valuable for thermally sensitive compounds like undecylenic acid, which can undergo polymerization or decomposition at elevated temperatures.

Industrial molecular distillation systems typically employ thin-film evaporators with short path lengths (2-5 cm) to minimize residence time and thermal degradation [15]. The process operates through a series of stages, with initial dehydration and degassing at 60-70°C under vacuum, followed by removal of low-boiling impurities at 50-60°C, and final purification at 80-85°C to obtain colorless, high-purity undecylenic acid [16]. Feed rates of 15-20 kg/h are typical for commercial-scale operations, with vacuum levels maintained at -0.085 to -0.090 MPa [16].

The molecular distillation process achieves purities exceeding 97% with minimal product losses, making it the preferred method for pharmaceutical-grade undecylenic acid production [16]. The low operating temperatures preserve the integrity of the terminal double bond, preventing isomerization or polymerization reactions that can occur in conventional distillation systems [15]. Energy efficiency is enhanced through multi-stage heat recovery and the use of molecular pumps to maintain the required vacuum levels.

Crystallization Methods

Crystallization purification of undecylenic acid exploits the compound's moderate solubility in polar solvents and its tendency to form well-defined crystals at reduced temperatures [17]. The process typically involves dissolution of crude undecylenic acid in ethanol or aqueous ethanol solutions at elevated temperatures, followed by controlled cooling to induce crystallization [18] [17]. Optimal crystallization conditions utilize 70% ethanol solutions with cooling rates of 2-5°C/min to promote large crystal formation and minimize impurity occlusion [17].

The crystallization process requires careful control of nucleation and growth kinetics to achieve high purity levels. Seeding with pure undecylenic acid crystals can enhance the uniformity of the crystal structure and improve separation efficiency [17]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, with each cycle typically increasing purity by 5-10% [17]. The process is particularly effective for removing colored impurities and high-boiling contaminants that remain in the mother liquor.

Solvent selection plays a crucial role in crystallization efficiency, with polar protic solvents providing optimal solubility characteristics for undecylenic acid [17]. The addition of water to alcoholic solutions can fine-tune the solubility behavior and improve crystal quality, though excessive water content may lead to oil formation rather than crystallization [17]. Industrial crystallization systems often incorporate automated temperature control and agitation systems to ensure consistent product quality and minimize batch-to-batch variations.

Chromatographic Purification

Chromatographic purification techniques provide the highest achievable purity levels for undecylenic acid, with analytical-grade materials routinely exceeding 99% purity [19] [20]. High-performance liquid chromatography (HPLC) systems utilize reversed-phase columns with mobile phases consisting of acetonitrile-water mixtures or methanol-water combinations [19] [20]. The separation mechanisms rely on the differential partitioning of undecylenic acid and impurities between the stationary and mobile phases.

Industrial-scale preparative chromatography systems have been developed for high-value pharmaceutical applications, though the high solvent consumption and equipment costs limit their use to specialized applications [19]. The process typically involves sample preparation through filtration and pH adjustment, followed by injection onto preparative columns with appropriate mobile phase compositions [19]. Detection systems utilizing UV absorption at 265 nm provide sensitive monitoring of undecylenic acid elution [19].

Chromatographic methods are particularly valuable for analytical applications and quality control testing, providing definitive purity assessments and impurity profiling [19] [20]. The technique enables the detection and quantification of structural isomers, oxidation products, and other closely related compounds that may be difficult to separate through conventional purification methods [19]. Modern HPLC systems incorporate automated sample handling and data processing capabilities to enable high-throughput analytical operations.

Quality Control Parameters and Analytical Standards

The quality control of undecylenic acid production requires comprehensive analytical testing to ensure compliance with pharmaceutical and industrial specifications. The United States Pharmacopeia (USP) has established detailed standards for undecylenic acid, reflecting its importance as a pharmaceutical intermediate and active ingredient [18] [21].

| Test Parameter | USP Specification | Test Method | Purpose |

|---|---|---|---|

| Assay (Purity) | 97.0-100.5% | Acid-base titration | Quantitative analysis |

| Specific Gravity | 0.910-0.913 | Pycnometry | Density verification |

| Congealing Range | ≥21°C | Melting point | Thermal properties |

| Refractive Index | 1.447-1.448 | Refractometry | Optical properties |

| Iodine Value | 131-138 | Iodometric titration | Unsaturation level |

| Residue on Ignition | ≤0.15% | Gravimetric analysis | Inorganic impurities |

| Water-Soluble Acids | ≤1.0 mL 0.01N NaOH | Acid-base titration | Ionic impurities |

| Heavy Metals | ≤0.001% | Colorimetric method | Trace metal content |

| Elemental Impurities | As per USP ⟨232⟩ | ICP-MS | Toxic element limits |

The assay determination represents the most critical quality parameter, utilizing acid-base titration with standardized sodium hydroxide solution to quantify the carboxylic acid content [18] [21]. The method involves dissolution of approximately 750 mg of undecylenic acid in ethanol, followed by titration with 0.1 N sodium hydroxide using phenolphthalein as the endpoint indicator [18]. Each milliliter of 0.1 N sodium hydroxide is equivalent to 18.43 mg of undecylenic acid, enabling precise quantitative analysis [18].

Identification tests confirm the chemical identity of undecylenic acid through specific reactions characteristic of the terminal double bond and carboxylic acid functionality [18]. The permanganate test involves the addition of potassium permanganate solution, which is rapidly decolorized by the alkene functionality [18]. The anilide formation test requires heating undecylenic acid with freshly distilled aniline, followed by crystallization from 70% ethanol to produce crystals with a melting point of 66-67.5°C [18].

Physical property determinations include specific gravity measurements using calibrated pycnometers, with acceptable values ranging from 0.910 to 0.913 at 25°C [18]. The congealing range test determines the solidification temperature, which must not be lower than 21°C for pharmaceutical-grade material [18]. Refractive index measurements using Abbé refractometers provide additional identity confirmation, with acceptable values between 1.447 and 1.448 [18].

The iodine value determination quantifies the degree of unsaturation through controlled halogenation of the terminal double bond [18]. The test involves reaction with iodine monochloride under standardized conditions, followed by titration of excess reagent with sodium thiosulfate solution [18]. Acceptable iodine values range from 131 to 138, corresponding to the theoretical value for a single double bond per molecule [18].

Residue on ignition testing ensures that inorganic impurities remain below acceptable limits through controlled combustion at 500-600°C [18]. The test involves careful ignition of a weighed sample in a platinum crucible until complete combustion is achieved, with the remaining ash weighed to determine the percentage of non-volatile residue [18]. Values exceeding 0.15% indicate the presence of excessive inorganic contaminants [18].

Water-soluble acid determinations detect the presence of mineral acids or other water-soluble acidic impurities through extraction and titration procedures [18]. The test involves shaking undecylenic acid with water, filtering the aqueous layer, and titrating with standardized sodium hydroxide solution [18]. The consumption of more than 1.0 mL of 0.01 N sodium hydroxide indicates excessive water-soluble acid content [18].

Heavy metal testing utilizing colorimetric methods ensures that toxic metal impurities remain below safe limits for pharmaceutical applications [18]. The test involves sample preparation through wet digestion, followed by color development with specific reagents and comparison against standardized reference solutions [18]. Modern analytical facilities increasingly utilize inductively coupled plasma mass spectrometry (ICP-MS) for enhanced sensitivity and specificity in heavy metal determinations [18].

Purity

Physical Description

Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS]

Solid

colourless to pale yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

137.00 °C. @ 2.00 mm Hg

Heavy Atom Count

Density

LogP

3.86

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (94.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Undecylenic Acid is a natural or synthetic fungistatic fatty acid, antifungal Undecylenic Acid is used topically as a zinc salt in various creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation.

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE04 - Undecylenic acid

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

112-38-9

Absorption Distribution and Excretion

No information regarding route of elimination.

No information regarding volume of distribution.

No information regarding clearance.

Metabolism Metabolites

Wikipedia

Niceritrol

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Cleansing; Preservative

General Manufacturing Information

10-Undecenoic acid: ACTIVE

Dates

Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol

Jean-François Fabre, Gildas Nyame Mendendy Boussambe, Romain Valentin, Zéphirin MoulounguiPMID: 32319683 DOI: 10.1002/lipd.12239

Abstract

The synthesis of undecylenic acid partial esters can be performed at mild temperature with a classical esterification reaction catalyzed by dodecylbenzene sulfonic acid (DBSA). A semi-empirical molecular modeling on the different reaction intermediates indicates that DBSA can strongly decrease their heats of formation through hydrogen bonding. Diester formation seems to be thermodynamically favored with a selectivity for alpha, alpha, or alpha, beta forms that depend on the geometry of the catalyst-intermediate configuration. Triesters are not favored but a high selectivity for monoesters requires a kinetic control. Experimental approach, considering different DBSA concentrations and temperature partially confirms the theoretical predictions but surfactant properties of DBSA and monoesters may induce nonpredicted geometries. Global apparent activation energies are calculated, corresponding to the formation and hydrolysis of mono and diesters. If water trapping allows the decrease of hydrolysis reaction constants, the presence of water and subsequent phase separation may explain differences between theoretical and experimental results and could help increasing monoester selectivity.RIFM fragrance ingredient safety assessment, 10-undecenoic acid, CAS Registry Number 112-38-9

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32562754 DOI: 10.1016/j.fct.2020.111380

Abstract

Enzymatic Synthesis of a Diene Ester Monomer Derived from Renewable Resource

Cristian de Oliveira Romera, Débora de Oliveira, Claudia Sayer, Pedro Henrique Hermes de AraújoPMID: 31111376 DOI: 10.1007/s12010-019-03043-9

Abstract

The total or partial substitution of fossil raw materials by biobased materials from renewable resources is one of the great challenges of our society. In this context, the reaction under mild condition as enzyme-catalyzed esterification was applied to investigate the esterification of the biobased 10-undecenoic acid with 2-hydroxyethyl methacrylate (HEMA) to obtain a new diene ester monomer. The environmentally friendly enzymatic reaction presented up to 100% of conversion; moreover, the production of possible by-products was minimized controlling reaction time and amount of enzyme. Furthermore, the presence of chloroform was evaluated during the enzymatic reactions and despite high conversions with higher enzyme concentration, the solvent-free system showed fast kinetics even with 1.13 U/g substrates. In addition, the commercial immobilized lipases Novozym 435 and NS 88011 could be applied for up to 10 cycles keeping conversions about 90%. The scale-up of the reaction was possible and a purification procedure was applied in order to isolate the diene ester monomer 2-(10-undecenoyloxy)ethyl methacrylate, preserving its double bonds, which could allow a potential use of this product in the synthesis of new renewable polymers through techniques as metathesis, thiol-ene, or free-radical polymerization.Allergic contact dermatitis caused by undecylenic acid in an antifungal nail solution

Gemma Ochando-Ibernón, Luca Schneller-Pavelescu, Eduardo F Vergara de Caso, Juan F Silvestre-SalvadorPMID: 30537336 DOI: 10.1111/cod.13195

Abstract

Identification and characterization of Zika virus NS5 RNA-dependent RNA polymerase inhibitors

Yuan Lin, Hongjuan Zhang, Weibao Song, Shuyi Si, Yanxing Han, Jiandong JiangPMID: 31310806 DOI: 10.1016/j.ijantimicag.2019.07.010

Abstract

The current outbreak of Zika virus (ZIKV) is the impetus for novel, safe and efficacious anti-ZIKV agents. ZIKV non-structural protein 5 RNA-dependent RNA polymerase (RdRp) is essential for viral replication and is logically regarded as an attractive drug target. This study used a fluorescence-based polymerase assay to find an anti-infective drug 10-undecenoic acid zinc salt (UA) which could inhibit RdRp activity with a half maximal inhibitory concentration (IC) of 1.13-1.25 µM. Molecular docking and site-directed mutagenesis analyses identified D535 as the key amino acid in the interaction between RdRp and UA. Importantly, the surface plasmon resonance assay showed that UA had strong direct binding with ZIKV wild-type RdRp and a relatively weak interaction with D535A-RdRp. As a control, the nucleoside inhibitor sofosbuvir triphosphate (PSI-7409) conferred insensitivity to the fluorescence-based RdRp assay and cannot bind directly with RdRp. Moreover, UA showed anti-ZIKV activity comparable to sofosbuvir. All these results indicate that UA is likely to be a promising lead compound against ZIKV, exhibiting a different mechanism than sofosbuvir.

Polymacrocycles Derived via Ugi Multi-Component Reactions

Patrick-Kurt Dannecker, Ansgar Sehlinger, Michael A R MeierPMID: 30457196 DOI: 10.1002/marc.201800748

Abstract

The synthesis of macrocycles based on the Ugi-4CR has been thoroughly explored by Wessjohann and coworkers, while polymerizations utilizing the Ugi-4CR are already patented by Ugi and recently studied more in detail, developing a new trend in polymer chemistry. Here, the combination of both, that is, the synthesis of polymacrocycles, is demonstrated. As diverse functional groups can be easily introduced in a macrocycle via Ugi-4CR, a straightforward design of polymacrocycles is achieved in a two-step procedure. First, the Ugi-4CR of 10-undecenoic acid, a diamine, a diisocyanide, and an aldehyde results in diversely substituted macrocycles having two terminal double bonds. Subsequently, these macrocycles are polymerized by ADMET (acyclic diene metathesis) or thiol-ene polymerization to generate polymacrocycles with potential application in coordination chemistry as, for example, sensors, filters, or phase-transfer catalysts. Moreover, the setup of the literature-known Ugi macrocyclization is simplified by systematic reaction screening.Labrasol

Joanne Heade, Sam Maher, Sinead B Bleiel, David J BraydenPMID: 29462634 DOI: 10.1016/j.xphs.2018.02.012

Abstract

In addition to their solubilizing properties, excipients used in lipid-based formulations can improve intestinal permeability of macromolecules. We determined whether admixing of medium-chain fatty acid (MCFA) permeation enhancers with a lipoidal excipient (Labrasol) could potentiate transepithelial flux of a poorly permeable macromolecule (fluorescein isothiocyanate dextran 4 kDa [FD4]) across rat intestinal mucosae mounted in Ussing chambers. Low concentrations of sodium caprate (C

), sodium undecylenate (C

), or sodium laurate (C

) combined with Labrasol

increased the apparent permeability coefficient (P

) of FD4 to values typically seen with higher concentrations of MCFAs or Labrasol

alone. For example, combination of C

(0.5 mg/mL) with Labrasol

(1 mg/mL) increased the P

of FD4 by 10- and 11-fold over the respective individual agents at the same concentrations where no enhancement was evident. The increased enhancement ratios seen with the combinations were associated with some perturbation in intestinal histology and with attenuation of an epithelial functional measure, carbachol-stimulated inward short-circuit current. In conclusion, combining three MCFAs separately with Labrasol

increased the P

of FD4 to values greater than those seen for MCFAs or Labrasol

alone. Ultimately, this may permit lower concentrations of MCFA to be used in combination with other excipients in oral formulations of poorly permeable molecules.

Identification of undecylenic acid as EAG channel inhibitor using surface plasmon resonance-based screen of KCNH channels

Ze-Jun Wang, Purushottam B Tiwari, Aykut Üren, Tinatin I BrelidzePMID: 31315662 DOI: 10.1186/s40360-019-0324-8

Abstract

KCNH family of potassium channels is responsible for diverse physiological functions ranging from the regulation of neuronal excitability and cardiac contraction to the regulation of cancer progression. KCNH channels contain a Per-Arn-Sim (PAS) domain in their N-terminal and cyclic nucleotide-binding homology (CNBH) domain in their C-terminal regions. These intracellular domains shape the function of KCNH channels and are important targets for drug development.Here we describe a surface plasmon resonance (SPR)-based screening method aimed in identifying small molecule binders of PAS and CNBH domains for three KCNH channel subfamilies: ether-à-go-go (EAG), EAG-related gene (ERG), and EAG-like K+ (ELK). The method involves purification of the PAS and CNBH domains, immobilization of the purified domains on the SPR senor chip and screening small molecules in a chemical library for binding to the immobilized domains using changes in the SPR response as a reporter of the binding. The advantages of this method include low quantity of purified PAS and CNBH domains necessary for the implementation of the screen, direct assessment of the small molecule binding to the PAS and CNBH domains and easiness of assessing KCNH subfamily specificity of the small molecule binders.

Using the SPR-based method we screened the Spectrum Collection Library of 2560 compounds against the PAS and CNBH domains of the three KCNH channel subfamilies and identified a pool of small molecules that bind to the PAS or CNBH domains. To further evaluate the effectiveness of the screen we tested the functional effect of one of the identified mEAG PAS domain specific small molecule binders on currents recorded from EAG channels. Undecylenic acid inhibited currents recorded from EAG channels in a concentration-dependent manner with IC50 of ~ 1 μM.

Our results show that the SPR-based method is well suited for identifying small molecule binders of KCNH channels and can facilitate drug discovery for other ion channels as well.

Evaluating the Effects of a Topical Preparation with Dexpanthenol, Silbiol, Undecylenic Acid, and Lidocaine on Palatal Mucosa Wound Healing in a Rat Model

Yasemin Sezgin, Mehtap Bilgin Çetin, Şule Bulut, Nilgün Özlem Alptekin, Pelin BörçekPMID: 30322831 DOI: 10.4274/balkanmedj.galenos.2018.2018.0167

Abstract

Postoperative complications occur after periodontal plastic surgeries, but an ideal treatment to overcome them has not been found yet.To evaluate the effects of topically applied Oral-norm gel on the healing of excisional wounds.

Animal experiment.

Excisional wounds with a diameter of 3 mm were made in the center of the palatal mucosa of 63 Sprague Dawley rats. Seven animals were sacrificed at time 0. The remaining rats were divided into two groups: a test group in which the topical Oral-norm gel was applied three times a day and a control group in which nothing was applied. Seven animals in each group were sacrificed at 3, 7, 14, and 21 days. Mean wound surface area was measured photographically, while wound healing and width were evaluated microscopically.

The mean wound surface area decreased significantly after 3 days in both groups (p<0.001). Between days 3 and 7, the mean wound surface area decreased from 6.62 (2.85) to 0.83 (1.62) mm

in the control group and 5.07 (0.88) to 1.42 (1.67) mm

in the test group. The wound width decreased significantly on day 7 in both groups (p<0.001), with no further changes by day 14. Both groups had a significant increase in inflammation and vascularization on day 3 (p<0.001), with a reduction thereafter. No significant differences in macroscopic and microscopic measurements were observed between the groups at any time point (p>0.05).

The Oral-norm gel has no positive healing effects in the palatal mucosa of rats.

Fungicidal PMMA-Undecylenic Acid Composites

Milica Petrović, Debora Bonvin, Heinrich Hofmann, Marijana Mionić EbersoldPMID: 29316713 DOI: 10.3390/ijms19010184

Abstract

Undecylenic acid (UA), known as antifungal agent, still cannot be used to efficiently modify commercial dental materials in such a way that this affects. Actually, issues with

infections and fungal resistance compromise the use of Poly(methyl-methacrylate) (PMMA) as dental material. The challenge remains to turn PMMA into an antifugal material, which can ideally affect both sessile (attached) and planktonic (free-floating)

cells. We aimed to tackle this challenge by designing PMMA-UA composites with different UA concentrations (3-12%). We studied their physico-chemical properties, the antifungal effect on

and the cytotoxicity toward human cells. We found that UA changes the PMMA surface into a more hydrophilic one. Mainly, as-preparation composites with ≥6% UA reduced sessile

for >90%. After six days, the composites were still efficiently reducing the sessile

cells (for ~70% for composites with ≥6% UA). Similar results were recorded for planktonic

. Moreover, the inhibition zone increased along with the UA concentration. The antifungal effect of UA was also examined at the surface of an UA-loaded agar and the minimal inhibitory concentration (MIC90) was below the lowest-studied 0.0125% UA. Furthermore, the embedded filamentation test after 24 h and 48 h showed complete inhibition of the

growth at 0.4% UA.